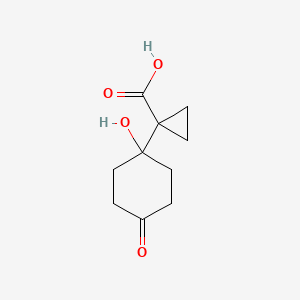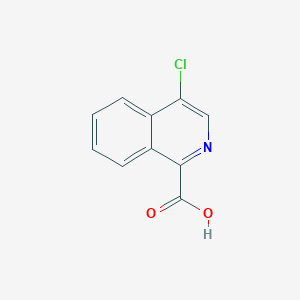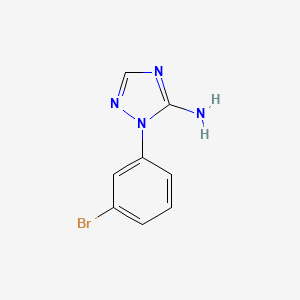
1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The process can be summarized as follows:
Step 1: 3-Bromobenzonitrile reacts with hydrazine hydrate to form 3-bromophenylhydrazine.
Step 2: The intermediate 3-bromophenylhydrazine undergoes cyclization with formic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed:
- Substituted triazoles
- Oxidized or reduced triazole derivatives
- Biaryl compounds through coupling reactions
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromophenyl)-1H-pyrrole
- 1-(3-Bromophenyl)-1H-1,2,3-triazole
- 1-(3-Bromophenyl)-1H-1,2,4-triazine
Comparison: 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure and the presence of a bromophenyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications. Compared to other similar compounds, it may offer advantages in terms of synthesis, reactivity, and potential biological activity.
Eigenschaften
Molekularformel |
C8H7BrN4 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) |
InChI-Schlüssel |
IHNIVPGBWLVBCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N2C(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)



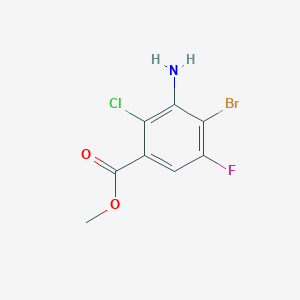
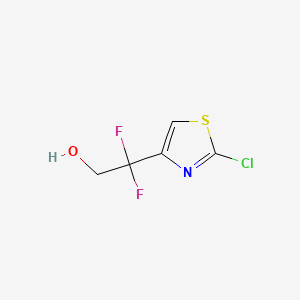

![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)

